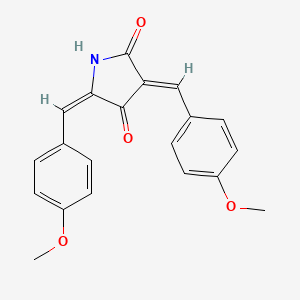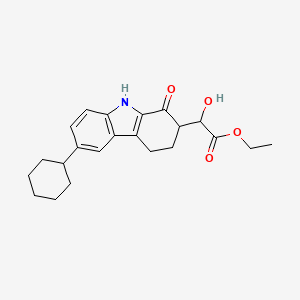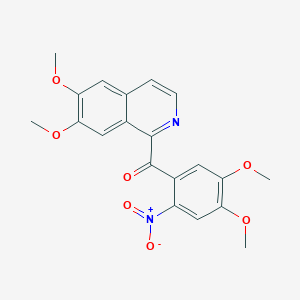
3,5-bis(4-methoxybenzylidene)-2,4-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis(4-methoxybenzylidene)-2,4-pyrrolidinedione, also known as BM-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 3,5-bis(4-methoxybenzylidene)-2,4-pyrrolidinedione is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has also been shown to be stable in various biological fluids, making it a potential candidate for further development as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of 3,5-bis(4-methoxybenzylidene)-2,4-pyrrolidinedione is its ease of synthesis, which makes it readily available for further studies. It also exhibits excellent stability, making it suitable for various lab experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its potential applications in some fields.
将来の方向性
There are several future directions for the study of 3,5-bis(4-methoxybenzylidene)-2,4-pyrrolidinedione. One potential direction is the development of new derivatives with improved anticancer activity and reduced toxicity. Another direction is the exploration of this compound's potential applications in material science and catalysis. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
合成法
3,5-bis(4-methoxybenzylidene)-2,4-pyrrolidinedione can be synthesized through a simple one-pot reaction between 4-methoxybenzaldehyde and 2,4-thiazolidinedione in the presence of acetic acid. The reaction proceeds via a Schiff base formation followed by cyclization to yield the final product.
科学的研究の応用
3,5-bis(4-methoxybenzylidene)-2,4-pyrrolidinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In catalysis, this compound has been shown to exhibit excellent catalytic activity in various reactions, including the synthesis of benzimidazoles and 1,4-dihydropyridines.
特性
IUPAC Name |
(3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-15-7-3-13(4-8-15)11-17-19(22)18(21-20(17)23)12-14-5-9-16(25-2)10-6-14/h3-12H,1-2H3,(H,21,23)/b17-11+,18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHVWFUVLNGQOE-JYFOCSDGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)OC)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)


![4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B4982760.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)

![1-(2,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4982780.png)
![N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4982787.png)
![ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4982806.png)

![10-acetyl-3,3-dimethyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4982815.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4982825.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4982842.png)
